molecular formula C12H12N4O3 B3102432 (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol CAS No. 1417789-06-0

(R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

Cat. No.: B3102432
CAS No.: 1417789-06-0
M. Wt: 260.25 g/mol
InChI Key: ZBKWOMJMWRYHNL-SECBINFHSA-N
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Description

®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a chiral compound that features a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the nitrated quinoxaline intermediate.

Industrial Production Methods: Industrial production of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the pyrrolidin-3-ol moiety.

    Reduction Products: Amino derivatives of the quinoxaline ring.

    Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound may be investigated for its electronic properties and potential use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins. The pyrrolidin-3-ol moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    ®-1-(6-Aminoquinoxalin-2-yl)pyrrolidin-3-ol: This compound is similar but has an amino group instead of a nitro group.

    ®-1-(6-Methylquinoxalin-2-yl)pyrrolidin-3-ol: This compound features a methyl group at the 6-position instead of a nitro group.

Uniqueness: ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(3R)-1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWOMJMWRYHNL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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